N'-(3,4-DIMETHYLPHENYL)-N-[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE
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Overview
Description
N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry and material science. This compound features a unique combination of a dimethylphenyl group and an indole moiety, which may contribute to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide typically involves the reaction of 3,4-dimethylaniline with oxalyl chloride to form the corresponding oxamide intermediate. This intermediate is then reacted with 2-(1H-indol-3-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the oxamide group into amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.
Modulation of signaling pathways: It could influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide include:
- N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]carbamate
- N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]urea
- N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]amide
Uniqueness
The uniqueness of N’-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its oxamide linkage, coupled with the indole and dimethylphenyl groups, sets it apart from other similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-7-8-16(11-14(13)2)23-20(25)19(24)21-10-9-15-12-22-18-6-4-3-5-17(15)18/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWKCWMNBQHNAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24779623 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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